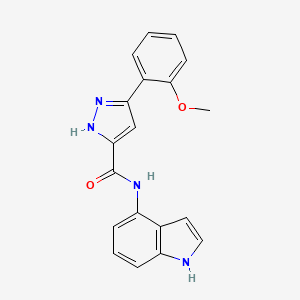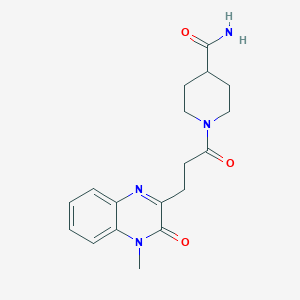![molecular formula C24H28Cl2N4 B14933314 2,2'-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole]](/img/structure/B14933314.png)
2,2'-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] is a complex organic compound characterized by its unique structure, which includes two benzimidazole rings connected by a butane-1,4-diyl linker. The presence of chlorine atoms and isopropyl groups further enhances its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] typically involves the following steps:
Formation of Benzimidazole Rings: The initial step involves the synthesis of 6-chloro-1-(propan-2-yl)-1H-benzimidazole through the reaction of o-phenylenediamine with 6-chloro-2-propanone under acidic conditions.
Linking the Benzimidazole Rings: The next step is the coupling of two benzimidazole units using a butane-1,4-diyl linker. This can be achieved through a nucleophilic substitution reaction where the benzimidazole units are reacted with 1,4-dibromobutane in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining optimal temperature and pressure conditions to facilitate the reactions.
Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing chlorine.
Wissenschaftliche Forschungsanwendungen
2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, altering their activity.
Pathways Involved: It may influence various biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-butane-1,4-diylbis[1H-benzimidazole]
- 2,2’-butane-1,4-diylbis[6-methyl-1H-benzimidazole]
- 2,2’-butane-1,4-diylbis[6-fluoro-1H-benzimidazole]
Uniqueness
2,2’-butane-1,4-diylbis[6-chloro-1-(propan-2-yl)-1H-benzimidazole] is unique due to the presence of chlorine atoms and isopropyl groups, which enhance its chemical reactivity and potential biological activities compared to its analogs.
Eigenschaften
Molekularformel |
C24H28Cl2N4 |
|---|---|
Molekulargewicht |
443.4 g/mol |
IUPAC-Name |
6-chloro-2-[4-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)butyl]-1-propan-2-ylbenzimidazole |
InChI |
InChI=1S/C24H28Cl2N4/c1-15(2)29-21-13-17(25)9-11-19(21)27-23(29)7-5-6-8-24-28-20-12-10-18(26)14-22(20)30(24)16(3)4/h9-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
BKXWKALCEHEEGI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCCCC3=NC4=C(N3C(C)C)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B14933232.png)

![N-[(2Z)-6-methyl-1,3-benzothiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B14933237.png)


![N-[3-(4-chlorophenyl)-3-(4-fluorophenyl)propyl]-3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)propanamide](/img/structure/B14933259.png)


![3-(3,4-dimethoxyphenyl)-1-{4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}propan-1-one](/img/structure/B14933293.png)
![methyl N-{[1-(2-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}glycinate](/img/structure/B14933300.png)
![methyl 2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]-5-(2-phenylethyl)-1,3-thiazole-4-carboxylate](/img/structure/B14933306.png)

![N-[2-(4-methoxyphenyl)ethyl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B14933321.png)
![6-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(4-methoxybenzyl)hexanamide](/img/structure/B14933322.png)
